molecular formula C15H18O2 B14352655 Prop-2-yn-1-yl (4-tert-butylphenyl)acetate CAS No. 90705-96-7

Prop-2-yn-1-yl (4-tert-butylphenyl)acetate

Cat. No.: B14352655
CAS No.: 90705-96-7
M. Wt: 230.30 g/mol
InChI Key: JOLAWGBFVLNOQA-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl (4-tert-butylphenyl)acetate is an organic compound with the molecular formula C13H16O2 It is an ester derived from the reaction between prop-2-yn-1-ol and 4-tert-butylphenylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl (4-tert-butylphenyl)acetate typically involves the esterification reaction between prop-2-yn-1-ol and 4-tert-butylphenylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl (4-tert-butylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl (4-tert-butylphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl (4-tert-butylphenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its ester functionality, which imparts unique reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings .

Properties

CAS No.

90705-96-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

prop-2-ynyl 2-(4-tert-butylphenyl)acetate

InChI

InChI=1S/C15H18O2/c1-5-10-17-14(16)11-12-6-8-13(9-7-12)15(2,3)4/h1,6-9H,10-11H2,2-4H3

InChI Key

JOLAWGBFVLNOQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)OCC#C

Origin of Product

United States

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